Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR

Description

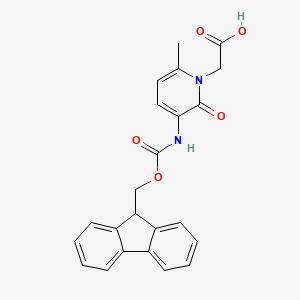

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one is a specialized chemical compound available through the AldrichCPR database, a commercial repository of ~250,000 compounds curated for drug discovery and synthetic applications . This compound features a pyridin-2-one core substituted with:

- Fmoc (9-fluorenylmethyloxycarbonyl) group: A widely used protecting group for amines in peptide synthesis, enhancing solubility and stability during reactions .

- Carboxymethyl group at position 1: Provides a carboxylic acid moiety, enabling salt-bridge formation in enzymatic active sites .

The compound’s design aligns with criteria for zinc-binding groups (ZBGs) and drug-like properties, making it relevant for targeting metalloenzymes like glyoxalase I (Glo-I) .

Propriétés

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5/c1-14-10-11-20(22(28)25(14)12-21(26)27)24-23(29)30-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-11,19H,12-13H2,1H3,(H,24,29)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWRQDDZALSSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthetic routes and reaction conditions for preparing Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one involve several steps. The industrial production methods for this compound are not explicitly detailed in the available literature, but it is typically produced in controlled laboratory settings to ensure purity and consistency .

Analyse Des Réactions Chimiques

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the Fmoc group or the pyridin-2-one core .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc compounds are primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino group during synthesis, allowing for sequential addition of amino acids without undesired side reactions. This method has been extensively documented in literature, highlighting its efficiency in producing peptides with high purity and yield.

Case Study:

A study demonstrated the use of Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one in synthesizing a peptide that exhibited enhanced biological activity due to its structural modifications facilitated by the Fmoc strategy .

Drug Development

In drug development, this compound has been instrumental in designing pharmaceuticals that target specific biological pathways. Its ability to form stable linkages with various biomolecules enables researchers to develop targeted therapies for complex diseases.

Table 1: Examples of Drug Development Applications

| Compound Name | Target Disease | Mechanism of Action |

|---|---|---|

| Peptide A | Cancer | Inhibition of tumor growth |

| Peptide B | Diabetes | Modulation of insulin sensitivity |

| Peptide C | Alzheimer's Disease | Prevention of amyloid plaque formation |

Bioconjugation

Bioconjugation involves attaching biomolecules to surfaces or other molecules, which is essential for creating targeted therapies and diagnostic tools. Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one facilitates bioconjugation processes by providing reactive sites for biomolecule attachment.

Case Study:

Research illustrated the successful bioconjugation of this compound with antibodies, resulting in enhanced specificity and efficacy in targeting cancer cells .

Analytical Chemistry

In analytical chemistry, this compound enhances the detection and quantification of various substances. Its unique chemical properties allow it to serve as a reagent in various analytical methods, improving the accuracy and reliability of results.

Table 2: Analytical Applications

| Technique | Application | Benefits |

|---|---|---|

| HPLC | Compound purification | High resolution and sensitivity |

| Mass Spectrometry | Molecular identification | Accurate mass determination |

| NMR Spectroscopy | Structural analysis | Detailed molecular insights |

Material Science

In material science, Fmoc derivatives are used to develop advanced materials with specific functional properties. This includes creating polymers that exhibit desirable mechanical and thermal characteristics.

Case Study:

A recent study reported the synthesis of a polymer using Fmoc-protected monomers, resulting in materials with improved thermal stability and mechanical strength suitable for industrial applications .

Mécanisme D'action

The mechanism of action of Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group, allowing for selective reactions at other functional sites on the molecule. This enables the compound to participate in various chemical transformations and biological interactions .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of the target compound with analogs from the AldrichCPR database:

Key Observations:

- Fmoc-Protected Analogs: The target compound shares the Fmoc group with (2S,3R)-1-Fmoc-2-methylpiperidine-3-carboxylic acid, both used in peptide synthesis.

- Carboxylic Acid vs. Pivalamide : The carboxymethyl group in the target contrasts with the pivalamide in the pyridine derivative (). While both can interact with enzymes, the carboxymethyl’s ionizable nature favors salt-bridge formation, critical for targeting positively charged active sites .

- Pyridinone vs. Pyridine: Pyridin-2-one’s ketone group differentiates it from simple pyridines (e.g., 6-bromo-2,4-dimethylpyridin-3-amine), enabling unique hydrogen-bonding interactions and enhanced stability .

Activité Biologique

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one (AldrichCPR) is a compound that has garnered attention in the fields of medicinal chemistry and molecular imaging due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various therapeutic areas.

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C23H20N2O5 |

| Molecular Weight | 420.42 g/mol |

| Structure | Chemical Structure |

The compound features a fluorene-based Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is widely used in peptide synthesis to protect amino groups during solid-phase peptide synthesis (SPPS).

The biological activity of Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one is primarily linked to its role as a building block in peptide synthesis and its potential interactions with various biological targets. The compound's structure allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to proteins and enzymes.

Antiviral Properties

Pyridinone derivatives have been explored for their antiviral activities, particularly against viruses such as Hepatitis C. The mechanism often involves the inhibition of viral proteases or polymerases, which are essential for viral replication . The application of Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one in antiviral drug development could be significant.

Study 1: Peptide Synthesis Using Fmoc Chemistry

A study demonstrated the utility of Fmoc-based chemistry in synthesizing peptides that incorporate Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one. The peptides synthesized showed enhanced stability and bioactivity compared to traditional peptide constructs .

Study 2: Molecular Imaging Applications

In another research effort, the compound was evaluated for its potential as a contrast agent in molecular imaging. The incorporation of Fmoc derivatives into imaging agents improved their solubility and binding affinity, leading to better imaging quality in MRI applications .

Table: Summary of Biological Activities

Q & A

Q. What are the recommended analytical techniques to confirm the identity and purity of Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one?

- Methodological Answer: Standard characterization involves ¹H/¹³C NMR to verify structural integrity (e.g., Fmoc-group protons at δ 7.3–7.8 ppm, pyridinone ring signals). HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) confirms purity (>95% recommended for synthetic applications). Mass spectrometry (ESI-MS) validates molecular weight (expected [M+H]⁺ = 403.3 g/mol). Due to limited analytical data from suppliers, researchers must perform these analyses independently .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer: Store desiccated at –20°C under inert gas (argon/nitrogen) to prevent Fmoc-group hydrolysis. Avoid prolonged exposure to light or humidity. For short-term use, store at 4°C in a sealed vial with desiccant. Stability tests (TLC/HPLC) after 1–2 weeks are advised to detect degradation .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

- Methodological Answer: The Fmoc group (9-fluorenylmethoxycarbonyl) protects the amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection with piperidine. The carboxymethyl moiety enhances solubility in polar solvents (e.g., DMF, aqueous buffers) and can participate in conjugation reactions. The pyridin-2-one ring may act as a hydrogen-bond acceptor, influencing molecular interactions in drug design .

Advanced Research Questions

Q. How can researchers resolve low coupling efficiency when incorporating this compound into peptide chains?

- Methodological Answer: Optimize coupling conditions using HATU/DIPEA in DMF (1:2:4 molar ratio of amino acid/HATU/DIPEA). Pre-activate the compound for 1–2 minutes before adding to the resin. If steric hindrance from the methyl or carboxymethyl groups occurs, extend coupling time (2–4 hours) or use microwave-assisted synthesis (50°C, 20–30 W). Monitor by Kaiser test or HPLC .

Q. What computational strategies are suitable for predicting the compound’s interactions in drug-target binding studies?

- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess pyridinone and carboxymethyl interactions with target proteins. Use QM/MM simulations to evaluate hydrogen-bonding and π-stacking potential. Virtual screening workflows (e.g., filtering AldrichCPR-like libraries for hydrophobic and carboxylic acid motifs) can prioritize derivatives for synthesis .

Q. How can crystallographic data be obtained for this compound, and what challenges are expected?

- Methodological Answer: Grow single crystals via slow vapor diffusion (acetonitrile/water). Use SHELXT for structure solution and SHELXL for refinement. Challenges include poor crystal quality due to flexible carboxymethyl chain; mitigate by co-crystallizing with counterions (e.g., sodium acetate). PXRD can validate bulk crystallinity if single crystals fail .

Q. What strategies address solubility issues in aqueous reaction buffers during bioconjugation?

- Methodological Answer: Use co-solvents (10–20% DMSO in PBS) or modify pH (6.5–7.5) to ionize the carboxymethyl group. For covalent conjugation (e.g., NHS-ester reactions), pre-activate the carboxylic acid with EDC/sulfo-NHS. Alternatively, synthesize a PEGylated derivative to enhance hydrophilicity .

Troubleshooting & Data Analysis

Q. How should contradictory NMR data (e.g., unexpected splitting) be interpreted?

Q. What analytical workflows validate the compound’s stability under catalytic hydrogenation conditions?

- Methodological Answer: Conduct HPLC-MS before/after hydrogenation (H₂, Pd/C). Monitor Fmoc deprotection ([M+H]⁺ shifts from 403.3 to 241.1 g/mol). Quantify byproducts (e.g., reduced pyridinone) using UV-Vis at 265 nm (pyridinone λ_max). Adjust catalyst loading (5–10% Pd) or reaction time (1–4 hours) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.